molecular formula C6H3BrIN3 B1519789 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine CAS No. 875781-44-5

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine

Cat. No. B1519789
CAS RN: 875781-44-5
M. Wt: 323.92 g/mol
InChI Key: ULGMTONBTOMHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a solid, colorless or light yellow crystal . It is a complex heterocyclic compound with many important properties and uses . It is a strong oxidizer and can react with many organic and inorganic substances .


Molecular Structure Analysis

The molecular formula of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is C6H3BrIN3 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine are not detailed in the available resources, it is known to be a strong oxidizer .


Physical And Chemical Properties Analysis

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a solid, colorless or light yellow crystal . It has a high melting point and boiling point and can exist stably at high temperatures . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .

Scientific Research Applications

Pharmaceutical Research: Antidepressant Development

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine derivatives have been explored for their potential use in developing new antidepressant drugs. The pyrrolopyrazine scaffold is known to interact with central nervous system targets, which can be beneficial for treating depressive disorders .

Cardiovascular Therapeutics

Compounds based on the pyrrolopyrazine structure, including 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine, are being studied for their cardiovascular properties. They may offer new pathways for the treatment of heart-related conditions by modulating blood flow and cardiac output .

Neuroleptic Agents

The neuroleptic activity of pyrrolopyrazine derivatives makes them candidates for research into treatments for neurological disorders. These compounds could potentially be used to manage symptoms of conditions like schizophrenia and bipolar disorder .

Antiviral Drug Discovery

Research into antiviral drugs has also benefited from the study of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine. Its structural features may inhibit viral replication, offering a promising avenue for the development of new antiviral medications .

Cancer Research: FGFR Kinase Inhibitors

A series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been identified as potent inhibitors of FGFR kinase, an enzyme linked to cancer cell growth. This makes 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine a valuable compound for developing targeted cancer therapies .

Chemical Synthesis: Building Blocks

Due to its reactive bromo and iodo groups, 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine serves as a versatile building block in chemical synthesis. It can be used to construct complex molecules for various applications, including medicinal chemistry .

Material Science: Organic Electronics

The electronic properties of pyrrolopyrazine derivatives are being explored for use in organic electronics. Their potential as semiconductors or conductive materials could lead to advances in flexible and wearable electronic devices .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine can be used as a standard or reference compound in chromatography. Its distinct chemical signature helps in the accurate identification and quantification of substances .

Safety And Hazards

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine may be irritating to the eyes, skin, and mucous membranes at high concentrations . It is recommended to avoid contact, wear gloves, protective glasses, and a protective mask, and ensure operations are conducted in a well-ventilated area . In case of accidental contact or inhalation, rinse with clean water and seek medical help .

properties

IUPAC Name

2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGMTONBTOMHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656813
Record name 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine

CAS RN

875781-44-5
Record name 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (258 mg, 1.3 mmol) in acetone (5 ml) was added N-iodosuccinimide (324 mg, 1.44 mmol) in one portion. The reaction mixture was stirred at room temperature for 45 minutes. The resulting precipitate was filtered off, washed with a minimal amount of acetone, and dried in vacuum to give the title compound as a light brown solid 1H-NMR (500 MHz, d6-DMSO) δ12.81 (s br, 1H), 8.40 (s, 1H), 8.19 (d, 3.0 Hz, 1H). MS: m/z 323.8/325.8 [MH+].
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5H-pyrrolo[3,2-b]pyrazine [Intermediate AS] (0.68 g, 3.4 mmol) in acetone (17 mL) was added N-iodosuccinimide (0.82 g, 3.6 mmol) and the resulting mixture was stirred for 4 h at rt. The mixture was evaporated in vacuo to yield a residue that was purified via silica gel chromatography eluting with 40% THF in hexanes to give the title compound as a yellow solid (0.99 g, 89%). 1H NMR (DMSO-d6, 300 MHz): δ 12.82 (s, 1H), 8.42 (s, 1H), 8.20 (s, 1H). HPLC retention time: 2.23 minutes. MS ESI (m/z): 324.0, 326.0 (M+H)+, calc. 323.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods III

Procedure details

1.5 g of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (7.57 mmol, 1 eq) was dissolved in 20 ml of N,N-dimethylformamide. 1.27 g of crushed potassium hydroxide pellets (22.7 mmol, 3 eq) were then added and the mixture was stirred for 10 min. The reaction flask was cooled in an ice bath and 1.92 g of iodine (7.57 mmol, 1 eq) was added in several portions over 1 hr. After 30 min. more the reaction was complete and about 10 ml 1M sodium thiosulfate solution, water and ethyl acetate were added. The layers were separated and the aqueous layer was extracted with ethyl acetate two times more. The combined ethyl acetate layers were washed with water and saturated sodium chloride solution, and then dried over sodium sulfate. After filtration and evaporation of solvent 2.4 g of solid (97%) was obtained and used directly in the next reaction.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
1.92 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 3
Reactant of Route 3
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 4
Reactant of Route 4
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 5
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 6
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.